N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide
説明
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S/c1-14(21(29)24-15-11-16(31-2)13-17(12-15)32-3)34-23-26-25-20-22(30)27(9-10-28(20)23)18-7-5-6-8-19(18)33-4/h5-14H,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEPMMZUTBVOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline and 2-methoxybenzaldehyde, which undergo condensation, cyclization, and thiolation reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the triazolopyrazine ring.
Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and biological activities of the target compound with analogous molecules from the literature:
Key Observations
Substituent Effects on Bioactivity: Methoxy vs. Fluoro Groups: The target compound’s 3,5-dimethoxy and 2-methoxyphenyl substituents likely enhance solubility compared to fluorinated analogs (e.g., 6a, 13k) but may reduce target-binding affinity due to decreased electronegativity . Sulfanyl vs.
Heterocyclic Core Variations :
- Pyrazine cores (target compound, 73) exhibit distinct electronic profiles compared to pyridine-based analogs (6a, 8c). The pyrazine’s nitrogen-rich structure may favor interactions with metal ions or polar residues in enzymatic active sites .
Physicochemical Properties :
生物活性
N-(3,5-dimethoxyphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide, also known as G802-0242, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may contribute to diverse biological activities. This article explores the biological activity of this compound through synthesis, evaluation studies, and potential therapeutic applications.
The molecular formula of G802-0242 is , with a molecular weight of 495.6 g/mol. The compound features a dimethoxyphenyl group and a triazolo-pyrazin moiety which enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O5S |
| Molecular Weight | 495.6 g/mol |
| CAS Number | 1223994-76-0 |
| Structure | Chemical Structure |
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of G802-0242 through its ability to induce apoptosis in cancer cells. For instance, in a study involving breast cancer MDA-MB-231 cells, it was observed that the compound could enhance caspase-3 activity significantly at concentrations as low as 10 μM. This suggests that G802-0242 may act as an effective microtubule-destabilizing agent and could lead to morphological changes indicative of apoptosis at even lower concentrations .
The mechanism by which G802-0242 exerts its biological effects appears to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. The compound has been shown to affect microtubule assembly and induce morphological changes in treated cells. Additionally, it enhances the expression of apoptosis-related proteins, suggesting a targeted approach to cancer therapy .
3. Cytoprotective Effects
In other investigations focusing on cytoprotection, G802-0242 demonstrated the ability to protect against DNA damage induced by carcinogens such as 4-nitroquinoline 1-oxide (4NQO). The compound reduced DNA strand breaks and preserved mitochondrial integrity by decreasing nitrosative stress levels in human colon fibroblast cells . This highlights its potential role in chemoprevention.
Study 1: Anticancer Activity
In a controlled laboratory setting, G802-0242 was tested against various cancer cell lines including MDA-MB-231. The results indicated that at concentrations of 1 μM and above, the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation.
Study 2: Cytoprotective Mechanisms
A separate study assessed the protective effects of G802-0242 on CCD-18Co cells exposed to oxidative stress. The compound effectively reduced cell death rates and mitigated DNA damage markers when pretreated before carcinogen exposure.
Future Directions
Research into G802-0242 is ongoing, with particular interest in:
- Mechanistic Studies : Further elucidation of the precise molecular pathways involved in its anticancer effects.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to better understand therapeutic potential.
- Structural Modifications : Synthesis of analogs with enhanced potency or reduced toxicity based on structure–activity relationship (SAR) studies.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the triazolopyrazine core in this compound, and how can reaction conditions be optimized?
- Methodology :
- The triazolopyrazine core is typically synthesized via cyclization reactions. For example, hydrazine derivatives and alkynyl precursors undergo copper-catalyzed cyclization under reflux in ethanol or DMF ( ).
- Optimization involves adjusting catalysts (e.g., CuI vs. Pd-based systems), solvent polarity, and temperature. Continuous flow reactors () and microwave-assisted synthesis can improve yields (80–90%) and reduce reaction times.
- Key Reference : Cyclization protocols from triazolo-pyrazine analogs ( ) .
Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the compound’s structural integrity?
- Methodology :
- 1H-NMR : Identify aromatic protons from methoxyphenyl groups (δ 6.5–7.5 ppm) and sulfanyl protons (δ 3.0–4.0 ppm). Compare with synthesized analogs ( ).
- 13C-NMR : Confirm carbonyl (C=O, ~170 ppm) and triazolopyrazine carbons (~150–160 ppm).
- HRMS : Validate molecular formula (C₂₄H₂₅N₅O₅S, m/z 495.6) ().
- FTIR : Detect sulfanyl (C-S, ~600 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups ().
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Methodology :
- Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) ().
- For antifungal activity, test against C. albicans using agar diffusion.
- Data Interpretation : Compare zone-of-inhibition diameters or MIC values with structurally related compounds ().
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Methodology :
- Target-Specific Assays : Use kinase profiling (e.g., EGFR, PI3K) to identify primary targets. For anti-inflammatory activity, measure COX-2/LOX inhibition ().
- Transcriptomic Analysis : Compare gene expression profiles in cancer vs. inflammation models (RNA-seq).
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines to clarify context-dependent effects ().
Q. What strategies improve the compound’s bioavailability for in vivo efficacy studies?
- Methodology :
- Prodrug Design : Introduce ester groups to enhance solubility (e.g., acetate prodrugs).
- Formulation : Use nanoemulsions or liposomes ().
- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents with LC-MS/MS quantification. Monitor metabolites via HPLC ( ).
Q. How can computational methods predict off-target interactions and toxicity risks?
- Methodology :
- Molecular Docking : Screen against Tox21 Database (e.g., CYP450 isoforms, hERG channel).
- QSAR Models : Train models on triazolopyrazine analogs to predict hepatotoxicity ().
- ADMET Prediction : Use SwissADME or ADMETLab to assess permeability, solubility, and Ames test outcomes.
Data Contradiction Analysis
Q. How should discrepancies between in vitro potency and in vivo efficacy be addressed?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
